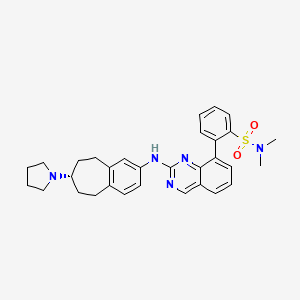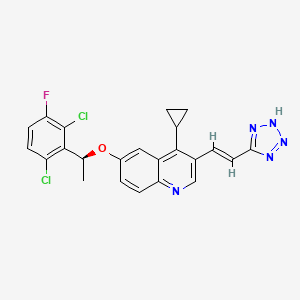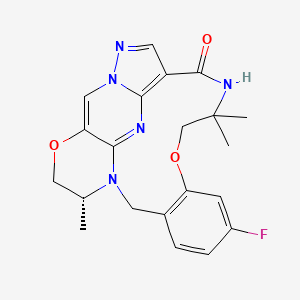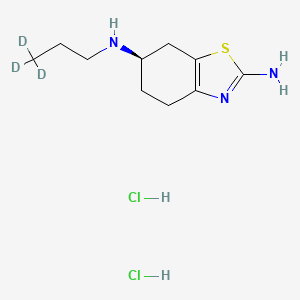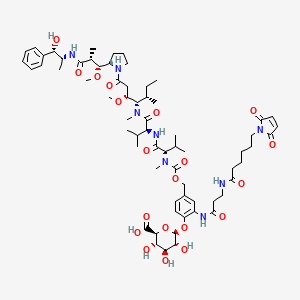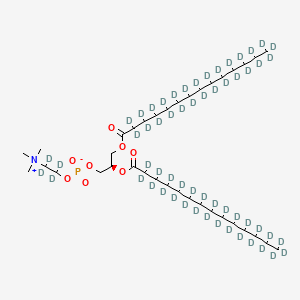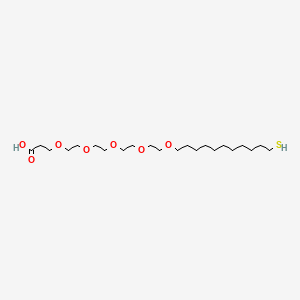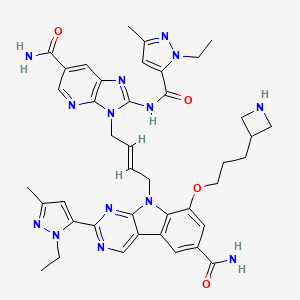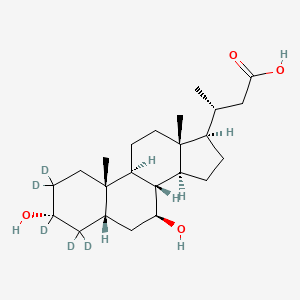
(rac)-4-Hydroxymethyl Ambrisentan-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(rac)-4-Hydroxymethyl Ambrisentan-d3 is a deuterium-labeled derivative of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the Ambrisentan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound.
化学反应分析
Types of Reactions
(rac)-4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, alcohols, and substituted derivatives. These products are often used in further research to study the metabolic pathways and pharmacokinetics of the compound.
科学研究应用
(rac)-4-Hydroxymethyl Ambrisentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the biological pathways and interactions of Ambrisentan.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the compound.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of pulmonary arterial hypertension.
作用机制
The mechanism of action of (rac)-4-Hydroxymethyl Ambrisentan-d3 involves its selective binding to endothelin receptors, particularly the ETA receptor. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, leading to the relaxation of blood vessels and a reduction in blood pressure. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolic pathways, providing insights into its therapeutic effects.
相似化合物的比较
Similar Compounds
Ambrisentan: The non-deuterated form of the compound, used clinically for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with broader receptor binding and different therapeutic applications.
Uniqueness
(rac)-4-Hydroxymethyl Ambrisentan-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.
属性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |
InChI 键 |
PDUAYPFMBRYSNN-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
规范 SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


